Cas no 476368-73-7 (5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide)

5-(2H-1,3-Benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a structurally complex thiophene derivative featuring a benzodioxole moiety and a phenylacetamide substituent. Its unique molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for drug discovery targeting neurological or inflammatory pathways. The presence of the benzodioxole group may enhance metabolic stability, while the thiophene core offers versatility for further functionalization. The carboxamide and acetamide functionalities provide hydrogen-bonding sites, which could improve binding affinity in biological systems. This compound is of interest for researchers exploring novel small-molecule modulators due to its balanced lipophilicity and modular synthetic accessibility.
5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide structure
476368-73-7 structure
Product name:5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
CAS No:476368-73-7
MF:C22H20N2O4S
Molecular Weight:408.470204353333
CID:5910483
PubChem ID:5009067

5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
    • 3-Thiophenecarboxamide, 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylacetyl)amino]-
    • 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
    • 476368-73-7
    • 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
    • Oprea1_245775
    • 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide
    • AKOS024580120
    • SR-01000006776-1
    • F0526-2272
    • SR-01000006776
    • インチ: 1S/C22H20N2O4S/c1-13-18(10-15-7-8-16-17(9-15)28-12-27-16)29-22(20(13)21(23)26)24-19(25)11-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3,(H2,23,26)(H,24,25)
    • InChIKey: ANWQZTPUHWMMLE-UHFFFAOYSA-N
    • SMILES: C1(NC(CC2=CC=CC=C2)=O)SC(CC2=CC=C3OCOC3=C2)=C(C)C=1C(N)=O

計算された属性

  • 精确分子量: 408.11437830g/mol
  • 同位素质量: 408.11437830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 597
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 119Ų

5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0526-2272-25mg
5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
476368-73-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0526-2272-1mg
5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
476368-73-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0526-2272-2mg
5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
476368-73-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0526-2272-5mg
5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
476368-73-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0526-2272-10mg
5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
476368-73-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0526-2272-3mg
5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
476368-73-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0526-2272-4mg
5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
476368-73-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0526-2272-20mg
5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
476368-73-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0526-2272-10μmol
5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
476368-73-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0526-2272-2μmol
5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide
476368-73-7 90%+
2μl
$57.0 2023-05-17

5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide 関連文献

5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamideに関する追加情報

Introduction to 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide (CAS No. 476368-73-7)

5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide (CAS No. 476368-73-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and is characterized by its unique structural features, which include a benzodioxole ring, a thiophene core, and an amide functional group. These structural elements contribute to its diverse biological activities and make it a promising candidate for further research and development.

The benzodioxole ring is a common motif in many natural products and synthetic compounds, often associated with potent biological activities such as anti-inflammatory, antiviral, and anticancer properties. The presence of this ring in 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide suggests that it may exhibit similar biological effects. The thiophene core, on the other hand, is known for its stability and ability to form strong hydrogen bonds, which can enhance the compound's binding affinity to various biological targets.

The amide functional group in this compound plays a crucial role in its biological activity. Amides are known for their ability to form hydrogen bonds and participate in various chemical reactions, making them important in the design of bioactive molecules. The specific arrangement of the amide group in 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide may influence its interactions with proteins and other biomolecules, potentially leading to selective and potent biological effects.

Recent studies have explored the potential therapeutic applications of 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide. One notable area of research is its anticancer activity. In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, which are key processes in cancer therapy.

Another area of interest is the compound's anti-inflammatory properties. Inflammation is a complex biological response that plays a crucial role in many diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Preliminary studies have indicated that 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. These findings suggest that it may have potential as an anti-inflammatory agent for treating inflammatory diseases.

In addition to its anticancer and anti-inflammatory activities, 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide has also been investigated for its antiviral properties. Viral infections pose significant global health challenges, and there is a constant need for new antiviral agents. Studies have shown that this compound can inhibit the replication of certain viruses by interfering with viral entry or replication processes. This makes it a promising candidate for further development as an antiviral agent.

The structural complexity of 5-(2H-1,3-benzodioxol-5-y-lmethyl)-4-methyl-thiophene derivatives has also been explored in the context of drug design and synthesis. Researchers have used computational methods such as molecular docking and molecular dynamics simulations to predict the binding modes and interactions of these compounds with their target proteins. These studies provide valuable insights into the structure-function relationships of these molecules and guide the rational design of more potent and selective analogs.

Despite its promising potential, further research is needed to fully understand the pharmacological properties and mechanisms of action of 5-(2H-{1},3-benzodioxol-{5}-y-lmethyl)-{4}-methyl-thiophene derivatives. Preclinical studies are currently underway to evaluate their safety and efficacy in animal models. If these studies yield positive results, clinical trials may be initiated to assess their therapeutic potential in humans.

In conclusion, 5-(2H-{1},3-benzodioxol-{5}-y-lmethyl)-{4}-methyl-thiophene derivatives represent a class of compounds with significant potential for therapeutic applications. Their unique structural features and diverse biological activities make them attractive candidates for further research and development in medicinal chemistry. As more studies are conducted, it is likely that new insights will be gained into their mechanisms of action and potential clinical applications.

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